

29Si NMR Analysis of Tetraallylsilane and Its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Tetraallylsilane

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 29Si Nuclear Magnetic Resonance (NMR) characteristics of **tetraallylsilane** and its derivatives. It includes a summary of experimental data, detailed protocols for key experiments, and visualizations to elucidate structural relationships and their impact on 29Si NMR chemical shifts.

The 29Si NMR spectroscopic technique is a powerful tool for the characterization of organosilicon compounds, providing valuable insights into the electronic environment of the silicon atom. For **tetraallylsilane** and its derivatives, 29Si NMR serves as a critical method for confirming molecular structures, assessing purity, and understanding the effects of substitution on the silicon center. This guide compares the 29Si NMR data of **tetraallylsilane** with several of its recently synthesized derivatives, offering a centralized resource for researchers in the field.

Comparative 29Si NMR Data

The 29Si NMR chemical shift is highly sensitive to the nature of the substituents attached to the silicon atom. Electron-withdrawing groups tend to shift the resonance to a higher frequency (downfield), while electron-donating groups cause a shift to a lower frequency (upfield). In the case of **tetraallylsilane** derivatives, the introduction of different functional groups through reactions such as iodine-promoted rearrangement leads to distinct changes in the 29Si NMR spectra.

Compound Name	Structure	29Si Chemical Shift (δ , ppm)	Solvent	Reference
Tetraallylsilane	$\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_4$	-16.2	CDCl_3	Tane, D. N., et al. (2024)
Mono-rearranged iodo-derivative	$\text{I}(\text{CH}_2)_2\text{CH}=\text{CHC}\text{H}_2\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_3$	-1.5	CDCl_3	Tane, D. N., et al. (2024)
Di-rearranged iodo-derivative	$[\text{I}(\text{CH}_2)_2\text{CH}=\text{CHC}\text{H}_2]_2\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_2$	13.5	CDCl_3	Tane, D. N., et al. (2024)
Mono-rearranged methoxy-derivative (Diastereomers)	$\text{CH}_3\text{O}(\text{CH}_2)_2\text{CH}=\text{CHCH}_2\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_3$	-5.8, -6.0	CDCl_3	Tane, D. N., et al. (2024)
Di-rearranged dimethoxy-derivative (Diastereomers)	$[\text{CH}_3\text{O}(\text{CH}_2)_2\text{CH}=\text{CHCH}_2]_2\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_2$	1.2, 1.0	CDCl_3	Tane, D. N., et al. (2024)
Di-rearranged diethoxy-derivative (Diastereomers)	$[\text{CH}_3\text{CH}_2\text{O}(\text{CH}_2)_2\text{CH}=\text{CHCH}_2]_2\text{Si}(\text{CH}_2\text{CH}=\text{CH}_2)_2$	0.9, 0.7	CDCl_3	Tane, D. N., et al. (2024)
Ring-closed methoxy-derivative (Diastereomers)	Structure with a six-membered ring containing Si	2.5, 2.3	CDCl_3	Tane, D. N., et al. (2024)
Tetraallyloxysilane	$\text{Si}(\text{OCH}_2\text{CH}=\text{CH}_2)_4$	-83.4	C_6D_6	Liepin'sh, E. E., et al. (1990)

Experimental Protocols

The following protocols are based on the methodologies reported for the synthesis and characterization of **tetraallylsilane** derivatives.

Synthesis of Mono- and Di-rearranged Iodo-derivatives

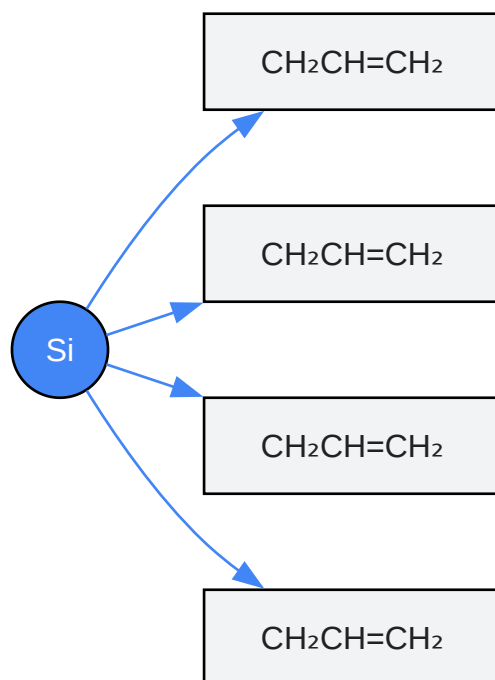
To a solution of **tetraallylsilane** in dichloromethane (CH_2Cl_2), either one equivalent of iodine (I_2) for the mono-rearranged product or three equivalents for the di-rearranged product is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

^{29}Si NMR Spectroscopic Analysis

^{29}Si NMR spectra are typically recorded on a 500 MHz spectrometer. Samples are prepared by dissolving approximately 20-30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3). A standard inverse-gated decoupling pulse sequence is used to suppress the nuclear Overhauser effect (NOE) and provide quantitative spectra. Chemical shifts are reported in parts per million (ppm) relative to an external standard of tetramethylsilane (TMS) at 0 ppm.

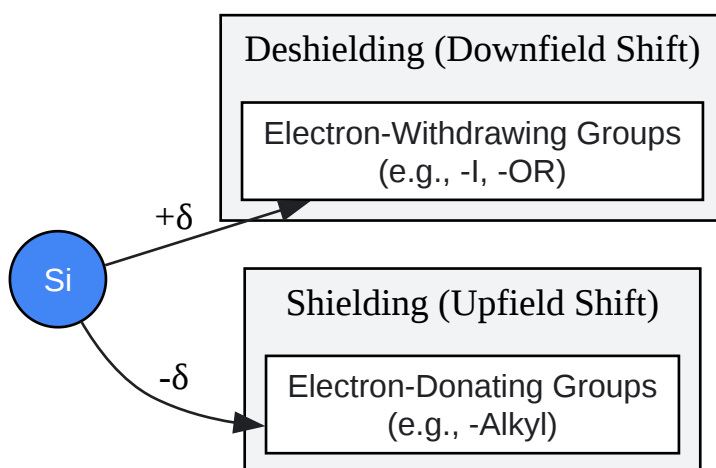
Visualizing Structure-Shift Relationships

The following diagrams illustrate the structure of **tetraallylsilane** and the general trend of ^{29}Si NMR chemical shifts upon substitution.



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Figure 1: Structure of **Tetraallylsilane**.



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Figure 2: Influence of Substituents on ^{29}Si NMR Chemical Shift.

The presented data highlights the significant impact of substitution on the ^{29}Si NMR chemical shift of **tetraallylsilane**. The downfield shift observed upon introduction of iodo and alkoxy

groups is consistent with the electron-withdrawing nature of these substituents. The appearance of multiple signals for the rearranged products confirms the formation of diastereomers due to the creation of new stereocenters. This guide serves as a valuable reference for the interpretation of ^{29}Si NMR spectra in the context of **tetraallylsilane** chemistry.

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